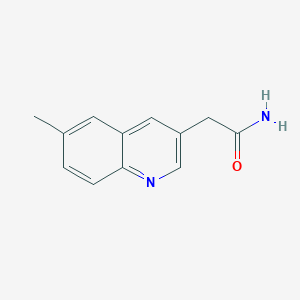

2-(6-Methylquinolin-3-yl)acetamide

Description

2-(6-Methylquinolin-3-yl)acetamide is a synthetic organic compound featuring a quinoline backbone substituted with a methyl group at position 6 and an acetamide moiety at position 2.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(6-methylquinolin-3-yl)acetamide |

InChI |

InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |

InChI Key |

MEUUSPHKEXDCHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Functionalization Route

A common approach starts from 6-methylquinoline derivatives, where the 3-position is functionalized with an acetamide group via halogenation followed by nucleophilic substitution or via carboxylic acid intermediates.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation at 3-position | NBS or POCl3/DMF for chlorination | Introduces a leaving group at C-3 |

| 2 | Nucleophilic substitution | Reaction with acetamide or acetamide derivatives | Forms 2-(6-methylquinolin-3-yl)acetamide |

| 3 | Purification | Recrystallization or column chromatography | Ensures high purity |

This method is supported by literature where POCl3/DMF is used to form 6-methyl-2-chloroquinoline-3-carbaldehyde intermediates, which upon reaction with acetamide nucleophiles yield the target compound.

Multicomponent Reaction (MCR)-Based Synthesis

Recent advances employ Ugi four-component reactions (Ugi-4CR) combined with copper-catalyzed annulation to construct isoquinolinyl acetamides, closely related to 2-(6-methylquinolin-3-yl)acetamide scaffolds. This method allows for modular assembly from simple building blocks:

| Component | Role |

|---|---|

| Amines | Provide nitrogen source |

| Aldehydes/Ketones | Carbonyl component |

| Isocyanides | Provide acetamide moiety |

| Carboxylic acids | Facilitate amide bond formation |

Copper(I)-catalyzed cyclization under optimized conditions (e.g., CuCl, Cs2CO3, DMSO solvent, 80 °C, 16 h) affords isoquinolin-2(1H)-yl-acetamides in moderate to high yields (up to 90%). Although this method is more commonly reported for isoquinoline derivatives, it provides a conceptual framework adaptable to quinoline analogs such as 2-(6-methylquinolin-3-yl)acetamide.

Alternative Cyclization and Functionalization Strategies

Other methods involve:

- Schiff base formation followed by reduction to install acetamide groups on quinoline cores.

- Use of bromoacetophenone or ethyl bromoacetate for heterocyclization to generate acetamide-functionalized quinoline derivatives.

- Oxidation and substitution reactions on preformed quinoline derivatives to introduce acetamide functionality.

Comparative Analysis of Preparation Methods

Experimental Data and Reaction Optimization

A representative example from recent research:

| Parameter | Variation | Yield (%) | Observations |

|---|---|---|---|

| Copper catalyst | CuCl, CuBr, CuI | 62-67 | CuBr slightly improved yield (67%) |

| Base | Cs2CO3, K2CO3, Na2CO3 | Cs2CO3 best | K2CO3 and Na2CO3 gave trace yields |

| Solvent | DMSO, MeCN, MeOH, THF | DMSO best | Other solvents decreased yield |

| Temperature | 60 °C to 100 °C | 80 °C optimal | Higher temp led to decomposition |

| Reaction time | 8 to 24 hours | 16 h optimal | Shorter times incomplete reaction |

This optimization highlights the critical role of copper catalyst species, base selection, and solvent choice for maximizing yield in copper-catalyzed annulation routes.

Characterization of Intermediates and Final Product

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the quinoline ring proton shifts (δ 7.5–8.5 ppm) and acetamide methylene and amide protons (δ 3.5–4.5 ppm and δ 7–8 ppm, respectively).

- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the expected molecular weight confirm product formation.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content consistent with calculated values for 2-(6-methylquinolin-3-yl)acetamide.

Summary and Outlook

The preparation of 2-(6-Methylquinolin-3-yl)acetamide is achievable through several synthetic methodologies:

- Traditional halogenation followed by nucleophilic substitution offers a reliable route.

- Modern multicomponent reactions combined with copper-catalyzed cyclization provide efficient and high-yielding alternatives.

- Schiff base intermediates and heterocyclization strategies broaden the synthetic toolbox.

Future research may focus on optimizing green chemistry approaches, continuous flow synthesis for scale-up, and exploring catalyst systems to improve selectivity and yield.

Chemical Reactions Analysis

Substitution Reactions

The acetamide moiety undergoes nucleophilic substitution under copper-catalyzed conditions. For example, Ugi adducts derived from 2-(6-methylquinolin-3-yl)acetamide react with ethanones or alkynes to form isoquinoline or isoindoline derivatives.

Key Reaction Parameters

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| CuBr (10%) | Cs₂CO₃ | DMSO | 90 | 16 | 79 | Isoquinolin-2(1H)-yl-acetamide |

| CuBr (20%) | K₂CO₃ | PEG | 100 | 2 | 81–93 | Isoindolin-2-yl-acetamide |

Mechanistic Notes :

-

Electron-rich ethanones (e.g., acetophenone) enhance cyclization efficiency via oxidative addition.

-

Steric hindrance from substituents (e.g., 2,6-dimethyl groups) reduces yields by up to 50% .

Hydrolysis and Stability

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amines.

Hydrolysis Pathways

Kinetic Data :

-

Hydrolysis half-life in phosphate buffer (pH 7.4): ~48 hours .

-

Aqueous solubility of intact acetamide: 12.3 µg/mL.

Oxidation and Reduction

The quinoline ring and acetamide group participate in redox reactions.

Oxidation

-

Reagents : H₂O₂, KMnO₄

-

Products : Sulfoxides (via S-oxidation) or quinoline N-oxides (λₘₐₓ = 510 nm) .

-

Catalytic Systems : Mn(III)–hydroxo complexes accelerate oxidation rates by 3× under aerobic conditions .

Reduction

Condensation and Cycloaddition

The acetamide nitrogen reacts with electrophiles to form fused heterocycles.

Thiosemicarbazone Formation

-

Conditions : NH₂CSNHNH₂, EtOH, Δ

-

Product : Quinoline-thiosemicarbazone hybrids (IC₅₀ vs. α-glucosidase: 70.3 µM) .

Triazole-Acetamide Derivatives

-

Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazole conjugates with enhanced bioactivity .

Industrial-Scale Considerations

Scientific Research Applications

2-(6-Methylquinolin-3-yl)acetamide is a chemical compound with applications spanning chemistry, biology, medicine, and industry, particularly due to its potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Scientific Research Applications

2-(6-Methylquinolin-3-yl)acetamide serves as an intermediate in synthesizing more complex quinoline derivatives. Researchers study it for its potential antimicrobial and antiviral properties and investigate its potential use in developing new therapeutic agents, particularly for its anticancer and anti-inflammatory activities. Additionally, it is utilized in the production of dyes, pigments, and other materials.

2-(6-Methylquinolin-3-yl)acetamide exhibits potential biological activities, making it a compound of interest in medicinal chemistry.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Table 1: Antimicrobial Activity of 2-(6-Methylquinolin-3-yl)acetamide

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

Anticancer Properties

Studies on MDA-MB-231 cells showed that treatment with 2-(6-Methylquinolin-3-yl)acetamide led to a significant decrease in cell viability after 72 hours. In vivo studies using PC-3 xenograft models demonstrated reduced tumor growth upon administration of the compound, suggesting its potential as an anticancer drug.

Quinoline Derivatives as Kinase Inhibitors

The quinoline scaffold is a prevalent feature in many known kinase inhibitors. Further research could explore if N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide exhibits inhibitory activity against specific kinases. Kinase inhibitors play a crucial role in understanding and treating various diseases like cancer and inflammatory conditions.

Quinolinone Compounds for Treating Sodium Channel-Mediated Diseases

Mechanism of Action

The mechanism of action of 2-(6-Methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s quinoline-acetamide scaffold distinguishes it from other acetamide derivatives. Key structural comparisons include:

(a) N-[2-(1H-Indol-3-yl)ethyl]acetamide (C₁₂H₁₄N₂O)

- Structure : Indole ring linked to acetamide via an ethyl group.

- Key Difference: The indole system (aromatic heterocycle with a pyrrole ring fused to benzene) contrasts with the quinoline system (pyridine fused to benzene). Indole derivatives often exhibit serotonin-mimetic or kinase-inhibitory activities, whereas quinolines are associated with intercalation or topoisomerase inhibition .

(b) Anti-Cancer Acetamides (e.g., Compound 38 in )

- Structure : Quinazoline sulfonyl group attached to methoxyphenyl-acetamide.

- The target compound’s methylquinoline may offer different steric and electronic profiles .

(c) 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)

- Structure: Cyano and methylamino substituents on acetamide.

- Key Difference: The electron-deficient cyano group increases reactivity, whereas the methylquinoline in the target compound may enhance lipophilicity and membrane permeability .

Pharmacological Activity Comparisons

(a) Anti-Cancer Activity

- Quinazoline Sulfonyl Acetamides () : Compounds 38–40 demonstrated IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines. The sulfonyl group likely enhances binding to kinase domains .

- Target Compound: The quinoline-acetamide structure may intercalate DNA or inhibit topoisomerases, similar to camptothecin derivatives, but specific data is needed.

(b) Anti-Inflammatory Activity

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (): Showed 65% edema inhibition (vs. 58% for diclofenac). The ethylamino group may facilitate hydrogen bonding to COX-2 .

Physicochemical Properties and Toxicity

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Limited toxicological data underscores the need for rigorous safety profiling in structurally related compounds .

- N-(2-Hydroxyphenyl)-acetamide (): Simpler structure with a hydroxyl group increases polarity, reducing bioavailability compared to the methylquinoline derivative .

Data Table: Key Comparative Features

Biological Activity

2-(6-Methylquinolin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 2-(6-methylquinolin-3-yl)acetamide |

| InChI | InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |

| InChI Key | MEUUSPHKEXDCHT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C=C1)CC(=O)N |

The biological activity of 2-(6-Methylquinolin-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that quinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

These results suggest that 2-(6-Methylquinolin-3-yl)acetamide exhibits bactericidal properties, making it a candidate for further development as an antibiotic .

Antiviral and Anticancer Properties

In addition to its antibacterial effects, the compound has been investigated for antiviral and anticancer activities. Studies have shown that it may inhibit viral replication and exhibit cytotoxic effects against cancer cell lines. For instance, it has been noted for its ability to inhibit the lethal factor of Bacillus anthracis, which is crucial for developing therapeutic agents against anthrax .

Case Studies

-

Inhibition of Anthrax Lethal Factor :

A study demonstrated that derivatives similar to 2-(6-Methylquinolin-3-yl)acetamide showed potent inhibition against the lethal factor (LF) of Bacillus anthracis with IC50 values ranging from 1.6 µM to over 100 µM depending on the structural modifications . -

Antimicrobial Screening :

Another investigation assessed the antimicrobial efficacy of various quinoline derivatives, including 2-(6-Methylquinolin-3-yl)acetamide, revealing broad-spectrum activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the common synthetic routes for 2-(6-Methylquinolin-3-yl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the quinoline core. For example:

- Quinoline core preparation : Methylation at the 6-position of quinoline can be achieved using methylating agents like methyl iodide under basic conditions.

- Acetamide introduction : Acylation at the 3-position via nucleophilic substitution or coupling reactions. For instance, reacting 6-methylquinolin-3-amine with acetyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is critical to isolate the pure product, as residual solvents or unreacted starting materials can affect downstream applications.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-(6-Methylquinolin-3-yl)acetamide?

- NMR spectroscopy : H and C NMR confirm the methyl group at position 6 and the acetamide moiety at position 3. Aromatic proton signals in the quinoline ring (δ 7.5–9.0 ppm) and acetamide protons (δ 2.0–2.5 ppm) are diagnostic .

- FTIR : Stretching vibrations for the amide C=O (~1650 cm) and N-H (~3300 cm) confirm the acetamide group .

- LC-HRMS : Validates molecular weight (e.g., CHNO, expected [M+H] = 217.0972) and detects impurities .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of 2-(6-Methylquinolin-3-yl)acetamide?

- MTT assay : Screens for cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). IC values below 10 μM suggest therapeutic potential .

- Antimicrobial testing : Agar dilution methods assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition assays : Targets like kinases or proteases can be evaluated using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-(6-Methylquinolin-3-yl)acetamide to minimize by-products and improve scalability?

- Catalyst screening : Use palladium-based catalysts for regioselective C-H activation during quinoline functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like DMAP improve acylation efficiency .

- Flow chemistry : Continuous flow systems reduce reaction times and improve yield consistency for industrial-scale production .

Q. What strategies are effective in resolving contradictions in reported biological activities of 2-(6-Methylquinolin-3-yl)acetamide derivatives?

- Structural verification : Re-synthesize disputed compounds and confirm structures via single-crystal XRD to rule out isomerization or impurities .

- Dose-response studies : Compare EC values across multiple cell lines to identify cell-type-specific effects .

- Meta-analysis : Cross-reference data with computational models (e.g., QSAR) to identify structural features driving activity discrepancies .

Q. How does molecular docking contribute to understanding the mechanism of action of 2-(6-Methylquinolin-3-yl)acetamide in disease models?

- Target identification : Dock the compound into binding pockets of enzymes (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Key interactions (e.g., hydrogen bonds with catalytic residues) predict inhibitory potential .

- Binding affinity validation : Compare docking scores (ΔG) with experimental IC values to refine computational models .

- Dynamic simulations : Molecular dynamics (MD) over 100 ns assess stability of ligand-protein complexes in physiological conditions .

Q. What are the challenges in achieving regioselective functionalization of the quinoline ring during synthesis?

- Steric effects : The 6-methyl group can hinder electrophilic substitution at adjacent positions. Directed ortho-metalation (DoM) using LDA enables selective functionalization .

- Protecting groups : Temporary protection of the acetamide moiety (e.g., Boc groups) prevents undesired side reactions during quinoline modification .

- Catalytic systems : Pd(OAc)/ligand systems enable C-H activation at specific positions without requiring pre-functionalized substrates .

Methodological Notes

- Data contradiction analysis : Always validate synthetic products using orthogonal techniques (e.g., HRMS + NMR) to avoid misassignment, as seen in isomer identification errors .

- Advanced purification : Preparative HPLC with C18 columns resolves structurally similar by-products, ensuring >95% purity for pharmacological studies .

- Ethical considerations : Adhere to OECD guidelines for in vivo testing if extending studies beyond in vitro models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.